molecular formula C8H8N2O2 B14676855 N-(2-Nitroethenyl)aniline CAS No. 29281-69-4

N-(2-Nitroethenyl)aniline

Cat. No.: B14676855
CAS No.: 29281-69-4
M. Wt: 164.16 g/mol
InChI Key: LAOKZKVLHVGPMI-UHFFFAOYSA-N
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Description

N-(2-Nitroethenyl)aniline is an organic compound characterized by the presence of a nitro group (-NO2) and an aniline group (-NH2) connected via an ethenyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-Nitroethenyl)aniline can be synthesized through the reaction of nitroethylene with aniline. This reaction typically occurs at room temperature using benzene as a solvent, yielding the desired product with high efficiency . The reaction conditions are relatively mild, making it a convenient method for laboratory synthesis.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the nitration of aniline derivatives followed by subsequent reactions to introduce the ethenyl linkage. Industrial processes may employ catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-Nitroethenyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to N-(2-aminoethenyl)aniline.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

N-(2-Nitroethenyl)aniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Nitroethenyl)aniline involves its interaction with various molecular targets. The nitro group is highly reactive and can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the formation of covalent bonds with proteins and nucleic acids, affecting their function and leading to potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: N-(2-Nitroethenyl)aniline is unique due to the presence of both a nitro group and an ethenyl linkage, which imparts distinct reactivity and potential applications compared to its isomeric counterparts. The ethenyl linkage allows for additional chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

29281-69-4

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

N-(2-nitroethenyl)aniline

InChI

InChI=1S/C8H8N2O2/c11-10(12)7-6-9-8-4-2-1-3-5-8/h1-7,9H

InChI Key

LAOKZKVLHVGPMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC=C[N+](=O)[O-]

Origin of Product

United States

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